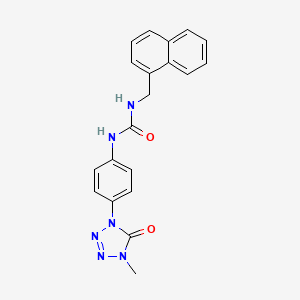
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological implications.
Structural Features
The compound is characterized by several key structural components:
- Tetrazole Ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Phenyl Group : Enhances hydrophobic interactions with biological targets.
- Naphthalenylmethyl Moiety : Potentially increases binding affinity to receptors.
The molecular formula is C17H18N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
| Component | Structure | Unique Features |
|---|---|---|
| Tetrazole | 5-membered ring with 4 nitrogen atoms | Exhibits various biological activities |
| Urea | Contains a carbonyl group bonded to nitrogen | Known for enzyme inhibition |
| Naphthalene | Polycyclic aromatic hydrocarbon | Enhances lipophilicity and receptor binding |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrazole Ring : Synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Coupling with Phenyl Group : The tetrazole is attached to a phenyl group through a substitution reaction.
- Formation of Urea Linkage : The naphthalenylmethyl moiety is introduced via a condensation reaction with the urea derivative.
Biological Activity
Research indicates that compounds containing tetrazole rings exhibit significant biological activities:
Anti-inflammatory Properties
Studies have shown that tetrazole derivatives can modulate inflammatory pathways. For instance, they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Antimicrobial Activity
Tetrazoles are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, potentially inhibiting bacterial growth through interference with cell wall synthesis or enzyme activity .
Enzyme Inhibition
The urea moiety in the compound suggests potential enzyme inhibition capabilities. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, making this compound a candidate for further exploration in drug development .
Case Studies and Research Findings
Recent studies have provided insights into the specific mechanisms of action and therapeutic potential of similar tetrazole-containing compounds:
- Inhibition of Mur Enzymes : Research on related compounds has highlighted their ability to inhibit Mur enzymes in bacteria, which are essential for cell wall biosynthesis. This suggests that the compound may possess antibacterial properties through similar mechanisms .
- Anti-cancer Activity : Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The combination of the tetrazole and naphthalene moieties may enhance cytotoxicity against specific cancer types .
- Pharmacological Profiles : A comparative analysis of related compounds indicates that those with similar structural features exhibit varying degrees of biological activity, emphasizing the importance of structural optimization for enhanced efficacy .
属性
IUPAC Name |
1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25-20(28)26(24-23-25)17-11-9-16(10-12-17)22-19(27)21-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYVQRCXZRSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














